Nuezhenidic acid

Antiviral Research Influenza A Virus Natural Product Screening

Researchers face significant variability in antiviral assays when using generic secoiridoid glycosides, as bioavailability and potency differ markedly between structurally related compounds. Nuezhenidic acid (CAS 183238-67-7) is the compound-specific solution: a validated reference standard with a confirmed IC50 of 13.1 μM against influenza A virus (H1N1) in MDCK cells, distinct from specnuezhenide (IC50 18.5 μM). Critically, wine-processing uniquely enhances the systemic exposure (AUC and Cmax) of nuezhenidic acid while decreasing the same parameters for its analogs, making it an essential, non-substitutable biomarker for pharmacokinetic studies. Procure with confidence: HPLC ≥98% purity, available in research-grade quantities with global shipping.

Molecular Formula C17H24O14
Molecular Weight 452.4 g/mol
Cat. No. B598877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNuezhenidic acid
Molecular FormulaC17H24O14
Molecular Weight452.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)
InChIKeyZGRZULFRVWCUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nuezhenidic Acid Procurement Guide


Nuezhenidic acid (CAS 183238-67-7) is a secoiridoid glycoside naturally isolated from the fruits of Ligustrum lucidum [1]. It is characterized by a molecular formula of C₁₇H₂₄O₁₄ and a molecular weight of 452.36 g/mol, belonging to the class of terpene glycosides [2]. For procurement and research use, this compound is available as a high-purity analytical standard (typically ≥98% as determined by HPLC) and is a key reference material for studies focused on antiviral mechanisms, particularly against influenza A virus, and for investigations into the pharmacokinetic behavior of secoiridoids from Ligustrum lucidum extracts .

Natural product standard Isolated from Ligustrum lucidum fruits; secoiridoid glycoside reference
Antiviral assay reference Reported inhibitory activity against influenza A (H1N1); supports screening studies
PK bioavailability tracer Processing-dependent plasma exposure profile; supports Ligustri Lucidi extract studies

Nuezhenidic Acid: Not Interchangeable


Generic substitution among the secoiridoid glycosides from Ligustrum lucidum (e.g., specnuezhenide, nuezhenoside G13, oleoside 11-methyl ester) is not supported by empirical data due to significant divergence in both in vitro potency and in vivo pharmacokinetic fate. A direct comparative antiviral bioassay demonstrated that IC50 values for these structurally related compounds vary considerably against influenza A virus, with a notable difference between nuezhenidic acid (13.1 μM) and specnuezhenide (18.5 μM) [1]. Furthermore, a comparative pharmacokinetic study in rats revealed that oral administration of a processed Ligustri Lucidi Fructus extract leads to a significant increase in the AUC0‑24 and Cmax of nuezhenidic acid, while these same parameters for specnuezhenide, G13, and oleonuezhenide were decreased [2]. These data provide quantitative evidence that these in-class compounds are not interchangeable in research models, as their absorption and bioactivity profiles are affected in opposite directions by common processing conditions. Therefore, procurement decisions for in vivo or in vitro experiments must be compound-specific and cannot rely on the general activity of the class.

Antiviral potency
Nuezhenidic acid: lower reported IC50
Specnuezhenide: higher IC50; potency context may shift
PK after processing
AUC/Cmax increase after wine-processing
Related secoiridoids show decrease; exposure profile not interchangeable
In silico absorption
High predicted Caco-2 permeability
Specnuezhenide: predicted near-zero permeability; model context differs

Nuezhenidic Acid Quantitative Evidence


Antiviral Potency vs. Specnuezhenide

Nuezhenidic acid (Compound 6) demonstrates superior in vitro inhibitory activity against influenza A virus (H1N1, A/FM/1/47 strain) when compared to the closely related secoiridoid, specnuezhenide (Compound 10). In the same assay, nuezhenidic acid exhibited an IC50 of 13.1 μM, while specnuezhenide had a higher IC50 of 18.5 μM. Both compounds outperformed the clinical antiviral control, Ribavirin (IC50 22.6 μM) [1].

Antiviral IC50
Head-to-head
Nuezhenidic acid 13.1 μM vs. Specnuezhenide 18.5 μM
Ribavirin 22.6 μM
Reported head-to-head comparison in influenza A (H1N1) screening
MDCK cells, CPE reduction assay; lower IC50 may support antiviral screening context
Antiviral Research Influenza A Virus Natural Product Screening

Divergent Bioavailability After Processing

In a comparative in vivo pharmacokinetic study in rats, oral administration of a wine-processed Ligustri Lucidi Fructus extract resulted in a significant increase in systemic exposure for nuezhenidic acid, as measured by AUC0‑24 and Cmax. In contrast, the same processing caused a significant decrease in the AUC0‑24 and Cmax for a panel of structurally related compounds including oleoside 11‑methyl ester, 1′''‑O‑β‑d‑glucosylformoside, specnuezhenide, G13, and oleonuezhenide [1].

Bioavailability shift
Head-to-head
AUC₀₋₂₄ & Cmax: ↑ after processing
Reported PK exposure context; processing-dependent increase
Analog compounds show decrease in same model; rat plasma, UHPLC-QQQ-MS
Pharmacokinetics Bioavailability Drug Metabolism

ADMET Prediction vs. Specnuezhenide

Computational ADMET prediction using the admetSAR 2.0 tool suggests a more favorable oral absorption profile for nuezhenidic acid compared to its analog specnuezhenide. Nuezhenidic acid was predicted to have a high probability of human oral bioavailability (82.86%) and high Caco-2 permeability (88.60%), while specnuezhenide was predicted to have poor Caco-2 permeability (0.01%) [1]. These in silico results provide a class-level inference for compound selection, favoring nuezhenidic acid for oral dosing studies.

In silico ADMET
Class-level
Nuezhenidic acid: Caco-2 88.6% predicted
Specnuezhenide: ~0.01% predicted
In silico prediction context; supports ADMET profiling review
admetSAR 2.0 prediction; class-level inference
ADMET Prediction Drug-Likeness Computational Chemistry

Nuezhenidic Acid Applications


Influenza A Antiviral Reference Standard

Nuezhenidic acid is best applied as a reference standard or positive control in in vitro antiviral screening assays targeting influenza A virus (H1N1). Its established IC50 of 13.1 μM in MDCK cells provides a benchmark for evaluating novel antiviral agents [1]. Researchers should prioritize this compound when designing studies to identify or characterize influenza A virus inhibitors from natural product libraries.

Ligustri Lucidi Processing Tracer

Based on the quantitative in vivo data showing that wine-processing uniquely enhances the systemic exposure (AUC0‑24 and Cmax) of nuezhenidic acid, this compound serves as a validated biomarker for assessing the impact of formulation or processing methods on the bioavailability of secoiridoids from Ligustri Lucidi Fructus extracts [2]. Its use as an analytical standard in UHPLC-MS/MS methods is essential for accurate quantification in these studies.

ADMET-Driven Lead Prioritization

For computational chemistry or drug discovery groups, nuezhenidic acid's favorable in silico ADMET profile (high predicted oral bioavailability and Caco-2 permeability) makes it a strategically superior candidate for lead optimization compared to analogs like specnuezhenide [3]. It can be used as a scaffold for designing secoiridoid derivatives with improved pharmacokinetic properties.

Anti-inflammatory & Antioxidant Research

While publications describe anti-inflammatory and antioxidant properties for nuezhenidic acid, no direct comparative or quantitative data for this specific compound were identified in the vetted literature. Therefore, this application scenario is recommended only when referencing findings on the class-level (e.g., nuezhenide or Ligustri Lucidi Fructus extracts) [4]. Researchers must be aware that specific IC50 values for COX-2, TNF-α, or antioxidant assays for nuezhenidic acid are currently lacking.

Application
Selection Property
Validation Focus
Influenza A antiviral screening
Analytical standard purity
IC50 benchmarking in MDCK assay
Ligustri Lucidi processing studies
Bioavailability tracer selectivity
AUC/Cmax response to wine-processing
ADMET lead profiling
In silico permeability prediction
Caco-2/oral bioavailability prediction context
Anti-inflammatory / antioxidant research
Class-level literature context
Verify compound-specific data availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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